molecular formula C8H14N4OS B3060335 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea CAS No. 24814-29-7

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea

Cat. No.: B3060335
CAS No.: 24814-29-7
M. Wt: 214.29 g/mol
InChI Key: QNZVDHFCJIENKD-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea (molecular formula: C₈H₁₃N₄OS, molecular weight: 214.29 g/mol) is a substituted urea derivative featuring a 1,3,4-thiadiazole core with a tert-butyl group at position 5 and a methyl group on the urea moiety . The compound’s synthesis and characterization are supported by entries in chemical databases and building block catalogs .

Properties

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c1-8(2,3)5-11-12-7(14-5)10-6(13)9-4/h1-4H3,(H2,9,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZVDHFCJIENKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075210
Record name Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N'-methyl-
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Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24814-29-7
Record name N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N′-methylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24814-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N'-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N'-methyl-
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Record name 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea typically involves the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with methyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Reaction with Isocyanates

The primary synthetic route involves reacting 2-amino-5-tert-butyl-1,3,4-thiadiazole with methyl isocyanate in dioxane or toluene under mild heating (60–90°C). This yields the target compound through urea bond formation .

Example :

2 Amino thiadiazole+CH3NCODioxane 60 C1 5 Tert butyl thiadiazol 2 yl 3 methylurea\text{2 Amino thiadiazole}+\text{CH}_3\text{NCO}\xrightarrow{\text{Dioxane 60 C}}\text{1 5 Tert butyl thiadiazol 2 yl 3 methylurea}

Table 1 : Synthesis conditions and yields

ReactantSolventTemperatureYieldSource
Methyl isocyanateDioxane60–90°C82–88%

Functionalization at the Urea Group

The urea moiety undergoes acylation and alkylation reactions due to its nucleophilic nitrogen atoms.

Acylation with Chloroacetyl Chloride

Reaction with chloroacetyl chloride in the presence of triethylamine produces 2-chloroacetamido derivatives , which are intermediates for herbicidal analogs .

Reaction :

Urea+ClCH2COClEt3N Dioxane2 Chloroacetamido thiadiazole+HCl\text{Urea}+\text{ClCH}_2\text{COCl}\xrightarrow{\text{Et}_3\text{N Dioxane}}\text{2 Chloroacetamido thiadiazole}+\text{HCl}

Key Data :

  • Conditions : 25°C, 2–4 hours .

  • Application : Derivatives show enhanced herbicidal activity .

Hydrolysis and Degradation Pathways

The compound exhibits pH-dependent hydrolysis, particularly under alkaline conditions.

Alkaline Hydrolysis

In aqueous NaOH (pH > 10), the urea bond cleaves to form 5-tert-butyl-1,3,4-thiadiazol-2-amine and methylamine .

Degradates Identified :

  • N-(5-tert-butyl-thiadiazol-2-yl)-N-methylurea (primary hydrolytic product) .

  • 5-tert-butyl-1,3,4-thiadiazol-2-amine (full urea cleavage) .

Table 2 : Hydrolysis products and conditions

ConditionsMajor ProductMinor Product
pH 10–12, 25°CN-Methylurea derivativeThiadiazol-2-amine

Reactivity with Isothiocyanates

The methylamino group on the urea reacts with methyl isothiocyanate to form thiourea derivatives , which are precursors to herbicidal agents .

Reaction :

Urea+CH3NCSReflux DioxaneN N Dimethylthiourea thiadiazole\text{Urea}+\text{CH}_3\text{NCS}\xrightarrow{\text{Reflux Dioxane}}\text{N N Dimethylthiourea thiadiazole}

Key Data :

  • Yield : 70–75% .

  • Application : Thiourea derivatives exhibit extended soil residual activity.

Photodegradation

Under UV light, the thiadiazole ring undergoes oxidative cleavage , producing sulfonic acid derivatives and CO₂ .

Identified Photoproducts :

  • 5-tert-butyl-1,3,4-thiadiazole-2-sulfonic acid

  • N-Methylurea

Biological Transformation

In soil, microbial action demethylates the urea group, forming N-(5-tert-butyl-thiadiazol-2-yl)urea . This degradate retains partial herbicidal activity but is less persistent .

Stability Profile

Thermal Stability : Stable up to 160°C; decomposes above 200°C to release NH₃ and CO₂ .
pH Stability :

  • Optimal : pH 5–7 (aqueous solutions).

  • Decomposition : >50% degradation at pH >10 over 48 hours .

Scientific Research Applications

Agricultural Applications

Nonselective Herbicide
Tebuthiuron is primarily used as a nonselective herbicide effective against a variety of herbaceous and woody plants. It is particularly valuable in managing vegetation in non-crop areas such as roadsides, railways, and industrial sites. Its mode of action involves inhibiting photosynthesis, leading to plant death.

Efficacy and Usage

  • Target Species : Effective against both broadleaf and grassy weeds.
  • Application Methods : Can be applied via soil incorporation or foliar spray.

Environmental Impact

Tebuthiuron has been shown to have varying degrees of toxicity to aquatic organisms. For instance, the LC50 (lethal concentration for 50% of the population) for bluegill sunfish is reported at 112 mg/L, indicating potential risks to aquatic ecosystems when used improperly .

Case Study 1: Vegetation Management in Railways

A study conducted on railway corridors demonstrated the effectiveness of Tebuthiuron in controlling unwanted vegetation. The application resulted in a significant reduction in weed density, which improved safety and maintenance efficiency along the tracks. The study highlighted the importance of timing and dosage to minimize environmental impact while maximizing herbicidal efficacy.

Case Study 2: Forest Management

In forest management practices, Tebuthiuron has been utilized to control invasive species that threaten native flora. Research indicated that targeted applications led to a restoration of native plant communities over a two-year period without significant adverse effects on soil health or non-target species .

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Structural and Functional Modifications

The 1,3,4-thiadiazole ring is a common pharmacophore and agrochemical scaffold. Key analogs and their distinguishing features include:

Compound Name Substituents on Thiadiazole Urea Modifications Key Applications
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea 5-tert-butyl 3-methyl Under investigation*
Tebuthiuron (1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea) 5-tert-butyl 1,3-dimethyl Herbicide (broad-spectrum)
Glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) 5-tert-butyl Benzenesulfonamide Oral hypoglycemic agent
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 5-(2,4-dichlorobenzylthio) 3-(4-fluorophenyl) Anticonvulsant (ED₅₀ = 2.70 μmol/kg)
1-(2-Methoxyethyl)-3-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea 5-(4-trifluoromethylbenzylthio) 2-methoxyethyl Pharmacological candidate (structure-activity studies)

Notes:

  • Tebuthiuron : A dimethylated analog of the target compound, widely used as a herbicide. Exhibits low acute toxicity in rats (LD₅₀ > 5000 mg/kg) but causes chronic effects at 2500 ppm in diets, including thyroid hyperplasia and liver changes .
  • Glybuzole : Replaces the urea group with a sulfonamide, highlighting how electronic modifications alter therapeutic targeting (hypoglycemic vs. herbicidal) .
  • Anticonvulsant analogs : Substitutions at the 5-position (e.g., benzylthio groups) and urea aryl groups enhance potency. For example, ED₅₀ values for MES test models range from 0.65–1.14 μmol/kg, surpassing standard drugs .

Physicochemical Properties

  • Solubility : Tebuthiuron (1,3-dimethyl analog) has a solubility of 1790 mg/L in water, attributed to its dimethylurea group . The target compound’s 3-methyl substitution likely reduces hydrophilicity, though experimental data are lacking.
  • Stability : Tebuthiuron is stable in soil with minimal leaching, suggesting that the tert-butyl-thiadiazole core contributes to environmental persistence .

Biological Activity

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea, commonly known as tebuthiuron, is an organonitrogen compound with significant biological activity. It is primarily recognized for its use as a non-selective herbicide in agricultural practices. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C9H16N4OS
  • Molecular Weight : 228.31 g/mol
  • Melting Point : 161-164°C
  • Water Solubility : 2.3 g/L
  • CAS Number : 34014-18-1

Herbicidal Activity

Tebuthiuron acts as a non-selective herbicide targeting both herbaceous and woody plants. Its mechanism involves the inhibition of photosynthesis and the disruption of plant growth processes. The compound is effective against a wide range of plant species, making it valuable in managing unwanted vegetation in non-crop areas .

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial activities. The presence of the 1,3,4-thiadiazole moiety in tebuthiuron may contribute to its potential antibacterial and antifungal properties. Studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting that tebuthiuron might have applications beyond herbicide use .

Cytotoxicity and Antiproliferative Effects

Investigations into the cytotoxic effects of tebuthiuron reveal varying degrees of toxicity towards different cell lines. For instance, one study reported an LD50 value of 644 mg/kg in rats, indicating moderate acute toxicity . Moreover, related compounds have demonstrated antiproliferative activity against cancer cell lines such as U937 and MCF-7, suggesting potential for therapeutic applications in oncology .

Case Study 1: Antiproliferative Activity

A study focusing on thiadiazole derivatives found that certain compounds exhibited significant antiproliferative effects on human cancer cell lines. For example, a derivative with a similar structure to tebuthiuron showed IC50 values ranging from 0.3 to 0.45 μM against various cancer types, indicating strong potential for development as anticancer agents .

Case Study 2: Environmental Impact

Research assessing the environmental impact of tebuthiuron has highlighted its persistence in soil and potential effects on non-target organisms. The compound's LC50 values for aquatic species indicate a risk to aquatic ecosystems if not managed properly. For bluegill sunfish and rainbow trout, the LC50 was reported at 112 mg/L and 144 mg/L respectively .

Comparative Analysis of Biological Activities

Activity Type Description IC50/LD50 Values References
Herbicidal ActivityNon-selective herbicide for controlling weeds- ,
Antimicrobial ActivityPotential antibacterial and antifungal properties- ,
CytotoxicityModerate toxicity in mammalsLD50 = 644 mg/kg
AntiproliferativeEffective against cancer cell linesIC50 = 0.3 - 0.45 μM

Q & A

Basic: What are the standard synthetic protocols for 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea, and what key reaction parameters influence yield?

Methodological Answer:
Synthesis typically involves coupling a substituted 1,3,4-thiadiazol-2-amine with an isocyanate or via nucleophilic substitution. For example, reacting 5-tert-butyl-1,3,4-thiadiazol-2-amine with methyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Key parameters include:

  • Temperature : Reflux conditions (~80–110°C) ensure reactivity while avoiding decomposition.
  • Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution efficiency.
  • Stoichiometry : A 1:1.2 molar ratio of amine to isocyanate improves conversion .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 confirm structural integrity (e.g., urea NH peaks at ~9–10 ppm, tert-butyl protons at ~1.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Thin-Layer Chromatography (TLC) : Silica gel plates with fluorescent indicators (e.g., Merck F254) monitor reaction progress using UV visualization .

Basic: How is the biological activity of this compound evaluated in antimicrobial studies?

Methodological Answer:

  • Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
  • Fungal Assays : Evaluate growth inhibition on C. albicans using standardized CLSI protocols.
  • Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only controls to validate results .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Molecular Docking : Screen potential intermediates for steric/electronic compatibility using software like AutoDock Vina .
  • AI-Driven Process Simulation : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to predict optimal conditions (e.g., solvent selection, catalyst loading) .
  • DFT Calculations : Assess transition-state energies to identify rate-limiting steps .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., tert-butyl, methylurea) and test bioactivity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, H-bond donors) with antimicrobial potency .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with bacterial dihydrofolate reductase) to identify critical binding residues .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

  • Theoretical Framework Alignment : Reconcile data with established mechanisms (e.g., urea derivatives’ membrane permeability) to identify outliers .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to isolate variables (e.g., solvent purity, microbial strain variability) causing discrepancies .
  • Reproducibility Checks : Repeat experiments under controlled conditions (e.g., standardized inoculum size) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release .
  • Waste Disposal : Segregate hazardous waste (e.g., unreacted isocyanates) for professional treatment .

Advanced: How can factorial design improve experimental efficiency in studying this compound?

Methodological Answer:

  • Full Factorial Design : Vary factors (temperature, solvent, catalyst) at 2–3 levels to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Optimize parameters (e.g., time, molar ratio) using Central Composite Design (CCD) .
  • ANOVA : Statistically validate the significance of each factor (p < 0.05) .

Advanced: How should a theoretical framework guide research on this compound’s mechanism of action?

Methodological Answer:

  • Conceptual Models : Link bioactivity to known urea/thiadiazole pharmacophores (e.g., hydrogen-bonding with microbial enzymes) .
  • Hypothesis Testing : Design experiments to validate/reject mechanistic assumptions (e.g., ROS generation vs. enzyme inhibition) .
  • Literature Synthesis : Integrate findings from analogous compounds (e.g., sulfonylthioureas) to refine hypotheses .

Advanced: What role can AI play in accelerating research on this compound?

Methodological Answer:

  • Predictive Modeling : Train ML algorithms on existing data to forecast synthetic pathways or toxicity profiles .
  • Autonomous Laboratories : Implement AI-driven robotic systems for high-throughput screening of derivatives .
  • Data Mining : Use NLP (Natural Language Processing) to extract SAR insights from unstructured literature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea
Reactant of Route 2
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1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea

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